molecular formula C8H11NO2 B13160248 3-Amino-1-(furan-2-yl)butan-2-one

3-Amino-1-(furan-2-yl)butan-2-one

Cat. No.: B13160248
M. Wt: 153.18 g/mol
InChI Key: AMCKCTICULBINB-UHFFFAOYSA-N
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Description

3-Amino-1-(furan-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-2-one can be achieved through several methods. One common approach involves the multi-component condensation reaction. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid under reflux conditions can yield the desired compound . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(furan-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-amino-1-(furan-2-yl)butanol.

Scientific Research Applications

3-Amino-1-(furan-2-yl)butan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

    Furan-2-carboxylic acid: A simple furan derivative with carboxylic acid functionality.

    3-Amino-1-(furan-3-yl)butan-2-one: A structural isomer with the amino group positioned differently on the furan ring.

    2-Furoic acid: Another furan derivative with a carboxylic acid group.

Uniqueness: 3-Amino-1-(furan-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a furan ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(furan-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3

InChI Key

AMCKCTICULBINB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CC=CO1)N

Origin of Product

United States

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